2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1,1-dioxo-3,4-dihydropyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-9-2-3-10-6(15(9,13)14)5(4-8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMFFNXIRZKNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)C(=O)O)S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomerism: Carboxylic Acid at Position 7 vs. 8
The 7-carboxylic acid isomer (CAS 2169216-81-1) shares the same core structure as the target compound but places the carboxylic acid at position 7 . For instance:
- Acidity : The pKa of the carboxylic acid group may differ due to proximity to the sulfone group or other electronegative atoms.
- Reactivity : Position 7 may sterically hinder interactions with enzymes or receptors compared to position 8.
- Crystallography : The InChIKey (SAJRZJDZXPWXGC-UHFFFAOYSA-N) and SMILES string (S1(=O)(=O)C2=CC(C(O)=O)=NN2CCN1) suggest distinct packing arrangements in the solid state .
Impact of Methyl Substitution
The methyl group at position 2 in the target compound distinguishes it from the non-methylated analog (CAS EN300-735940) :
- Lipophilicity : The methyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Stereoelectronic Effects : Methyl substitution may stabilize certain conformations of the thiadiazine ring, affecting binding to biological targets.
Core Heterocycle Variations
The compound 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 926260-88-0) replaces the thiadiazine ring with a thiolan (tetrahydrothiophene) system . Key differences include:
- Ring Strain : Thiolan’s five-membered ring has less strain than the bicyclic thiadiazine.
- Synthetic Accessibility : Thiolan derivatives may require different cyclization strategies compared to thiadiazines.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-methyl-1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid?
Answer:
Optimal routes involve multi-step heterocyclic condensation. For example:
- Step 1: React 4-chloromethylpyrazole intermediates with NaN₃ in DMF at 50°C to introduce azide groups, followed by cyclization (similar to methods for azidomethylpyrazole derivatives in ).
- Step 2: Use THF as a solvent with cyanacetamide and tert-butyl peroxide for cyclocondensation to form the thiadiazine core (analogous to ).
- Purification: Ethanol recrystallization or CH₂Cl₂ extraction ensures high purity. Reaction monitoring via TLC/HPLC is critical to minimize by-products .
Basic: How is structural confirmation achieved for this compound and its derivatives?
Answer:
A combination of physicochemical techniques is essential:
- NMR/IR Spectroscopy: ¹H/¹³C NMR identifies substituent environments (e.g., methyl groups at δ ~2.5 ppm, carboxylic acid protons at δ ~12–14 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .
- X-ray Crystallography: SHELXL refines crystal structures, while ORTEP-III visualizes puckering and bond angles (see ).
Advanced: How can computational tools predict pharmacokinetic properties and drug-likeness?
Answer:
- SwissADME: Estimates lipophilicity (LogP), solubility (LogS), and bioavailability using topological polar surface area (TPSA) and molecular weight. Compare results with reference drugs (e.g., celecoxib) to assess drug-likeness .
- Molecular Docking: Use AutoDockTools/Vina to simulate ligand-enzyme interactions (e.g., binding affinity to COX-2). Preprocess enzyme structures by removing water/ligands and adding polar hydrogens (see ).
- Validation: Cross-check docking results with experimental IC₅₀ values from enzyme assays .
Advanced: What crystallographic strategies analyze ring puckering in the thiadiazine moiety?
Answer:
- Puckering Coordinates: Apply Cremer-Pople parameters ( ) to quantify deviations from planarity. Calculate amplitude (q) and phase angles (φ) using atomic coordinates from X-ray data.
- SHELXL Refinement: Optimize anisotropic displacement parameters (ADPs) for non-H atoms. Validate puckering via residual density maps .
- ORTEP-III Visualization: Generate thermal ellipsoid plots to highlight puckering and compare with idealized ring conformations .
Advanced: How to resolve contradictions between experimental and computational conformational data?
Answer:
- Triangulation: Combine X-ray (ground-state), NMR (solution-state), and DFT-optimized geometries to identify dynamic conformers. For example, discrepancies in dihedral angles may arise from solvent effects or crystal packing .
- MD Simulations: Run molecular dynamics (e.g., GROMACS) to assess conformational flexibility in solvated systems. Compare RMSD plots with crystallographic B-factors .
- Error Analysis: Statistically evaluate confidence intervals for computational predictions (e.g., 95% CI for DFT bond lengths vs. X-ray uncertainties) .
Basic: What solvents and reaction conditions minimize side products during synthesis?
Answer:
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance cyclization efficiency. Avoid protic solvents (e.g., water) in early stages to prevent hydrolysis .
- Temperature Control: Maintain 50–60°C for azide reactions ( ) and reflux (≈66°C) for THF-based cyclocondensation ( ).
- Workup: Acidify post-reaction mixtures (pH ~3) to precipitate carboxylic acid derivatives, reducing impurities .
Advanced: How to design salts or co-crystals to improve solubility without compromising stability?
Answer:
- Counterion Screening: Test inorganic (K⁺, Na⁺) and organic (triethylamine) salts. Monitor solubility via shake-flask assays and stability via accelerated degradation studies (40°C/75% RH) .
- Co-crystal Engineering: Screen with GRAS co-formers (e.g., citric acid) using slurry or grinding methods. Characterize via PXRD and DSC to confirm formation .
- Bioavailability Testing: Compare dissolution profiles (USP Apparatus II) of salts vs. free acid .
Advanced: What spectroscopic techniques differentiate tautomeric forms of the pyrazolo-thiadiazine core?
Answer:
- Variable-Temperature NMR: Acquire ¹H NMR spectra from 25°C to 80°C. Tautomeric shifts alter peak splitting (e.g., NH protons vs. ring protons) .
- IR Spectroscopy: Detect enol-keto tautomerism via O–H (≈3200 cm⁻¹) vs. N–H (≈3400 cm⁻¹) stretches.
- X-ray Photoelectron Spectroscopy (XPS): Resolve nitrogen bonding environments (pyrazole vs. thiadiazine N) .
Basic: How to optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst Screening: Test alternatives to NaN₃ (e.g., CuI for click chemistry) to reduce reaction times .
- Flow Chemistry: Use continuous flow reactors for exothermic steps (e.g., azide formation) to improve heat dissipation and scalability .
- Process Analytics: Implement in-line FTIR or PAT tools for real-time monitoring .
Advanced: How does ring puckering influence the compound’s biological activity?
Answer:
- Conformational Analysis: Use Cremer-Pople parameters ( ) to correlate puckering with enzyme binding. Flattened rings may enhance π-stacking with aromatic residues (e.g., COX-2 Tyr385) .
- SAR Studies: Synthesize analogs with locked conformations (e.g., fused rings) and compare IC₅₀ values .
- MD Simulations: Simulate receptor-ligand dynamics to identify critical puckering-dependent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
